dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate
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Overview
Description
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tetrahydroquinoline core, followed by the introduction of the dithiole and carboxylate groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or thioethers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE
- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one
- 1,2-dimethyl and 1,2,2 trimethyl-3-phenyl-3-propionyloxy pyrrolidines
Uniqueness
4,5-DIMETHYL 2-[2,2,6-TRIMETHYL-1-(2-METHYLBUTANOYL)-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further distinguish it from similar compounds.
Properties
Molecular Formula |
C24H27NO5S3 |
---|---|
Molecular Weight |
505.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6-trimethyl-1-(2-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C24H27NO5S3/c1-8-13(3)20(26)25-15-10-9-12(2)11-14(15)16(19(31)24(25,4)5)23-32-17(21(27)29-6)18(33-23)22(28)30-7/h9-11,13H,8H2,1-7H3 |
InChI Key |
LONXYQSVRBOQOE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C1(C)C |
Origin of Product |
United States |
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